6-(4-fluorophenyl)-N-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and substituted with fluorophenyl, methylphenyl, and propyl groups
Preparation Methods
The synthesis of 6-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and thiadiazine precursors, followed by their fusion under specific conditions. Common reagents used in the synthesis include hydrazine derivatives, carbon disulfide, and various substituted anilines. The reaction conditions usually involve heating and the use of solvents such as ethanol or dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing catalytic processes and advanced purification techniques .
Chemical Reactions Analysis
6-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines
Scientific Research Applications
6-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antitubercular agent, targeting enzymes like shikimate dehydrogenase.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying enzyme mechanisms and interactions.
Materials Science: Due to its unique structure, the compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with molecular targets such as enzymes. For instance, it inhibits shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, a precursor for many essential biomolecules. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 6-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines with different substituents. These compounds share the core triazolothiadiazine structure but differ in their substituent groups, which can significantly affect their chemical and biological properties. Examples include:
- 6-(4-METHYLPHENYL)-3-PR-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
- 6-(3,4-DIMETHOXYPHENYL)-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
- 6-(2,4-DIMETHYLPHENYL)-3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE HYDROBROMIDE .
These compounds are unique in their specific applications and properties, making them valuable in different research and industrial contexts.
Properties
Molecular Formula |
C21H22FN5OS |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-N-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22FN5OS/c1-3-4-17-24-25-21-27(17)26-18(14-7-9-15(22)10-8-14)19(29-21)20(28)23-16-11-5-13(2)6-12-16/h5-12,18-19,26H,3-4H2,1-2H3,(H,23,28) |
InChI Key |
DIHDMBZQGHOWSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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